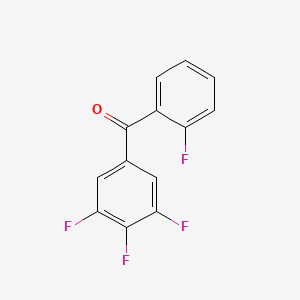

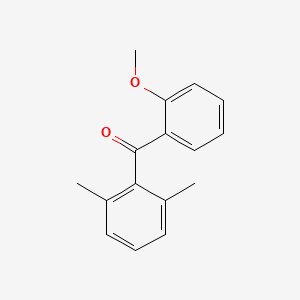

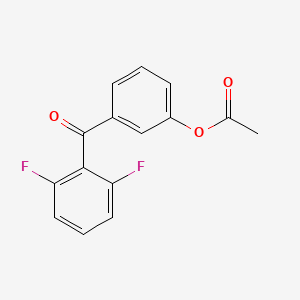

3-Acetoxy-2',6'-difluorobenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Acetoxy-2',6'-difluorobenzophenone is a type of fluorinated benzophenone, which is a type of organic compound. It is a colorless solid that is soluble in many organic solvents and has a melting point of approximately 78°C. This compound has been used in various scientific research applications, including as a catalyst in organic synthesis, a reagent in organic chemistry, and a fluorescent agent for imaging. In addition, it has been used for biochemical and physiological studies, due to its ability to interact with certain proteins and enzymes.

Aplicaciones Científicas De Investigación

Photochemistry in Organic Synthesis

The study of photochemistry in organic compounds, including derivatives similar to 3-Acetoxy-2',6'-difluorobenzophenone, reveals their potential in synthetic organic chemistry. For instance, research on 2-alkoxymethyl-5-methylphenacyl chloride and benzoate shows the high chemical yields and selectivity in photochemical reactions. These findings suggest that compounds like 3-Acetoxy-2',6'-difluorobenzophenone could be valuable in similar photochemical processes (Plíštil et al., 2006).

Polymerization Processes

Research on the copolymerization of acetoxybenzoic acids indicates the potential for 3-Acetoxy-2',6'-difluorobenzophenone in polymer chemistry. The study of 4-acetoxybenzoic acid and 6-acetoxy-2-naphthoic acid copolymers demonstrates the complexity and variability in polymerization reactions, which could be relevant for the applications of 3-Acetoxy-2',6'-difluorobenzophenone in creating specialized polymers (Han et al., 1996).

UV-Filter Studies in Toxicology

In toxicology, the study of benzophenone derivatives, closely related to 3-Acetoxy-2',6'-difluorobenzophenone, has been significant. Investigations into the metabolism of UV-filter benzophenone-3 by liver microsomes and its endocrine-disrupting activity provide insights into how similar compounds might interact biologically and their potential toxicological impacts (Watanabe et al., 2015).

Antimicrobial Activity Research

The synthesis and evaluation of compounds with structures similar to 3-Acetoxy-2',6'-difluorobenzophenone for antimicrobial activity suggest its potential use in medical research. Studies on 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, for instance, show significant activity against various microorganisms (Salahuddin et al., 2017).

Propiedades

IUPAC Name |

[3-(2,6-difluorobenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O3/c1-9(18)20-11-5-2-4-10(8-11)15(19)14-12(16)6-3-7-13(14)17/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRASUQOAINAVOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C=CC=C2F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641662 |

Source

|

| Record name | 3-(2,6-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetoxy-2',6'-difluorobenzophenone | |

CAS RN |

890100-18-2 |

Source

|

| Record name | Methanone, [3-(acetyloxy)phenyl](2,6-difluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,6-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.